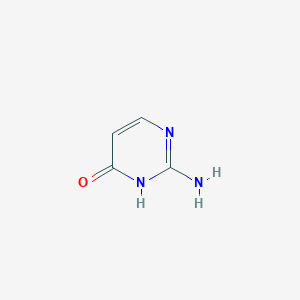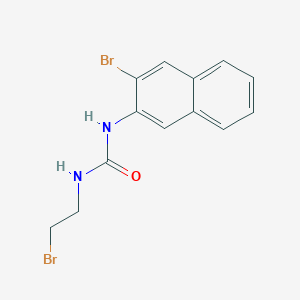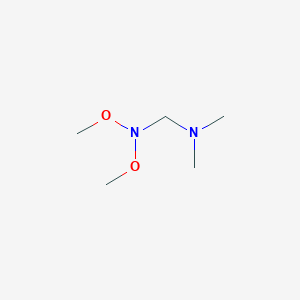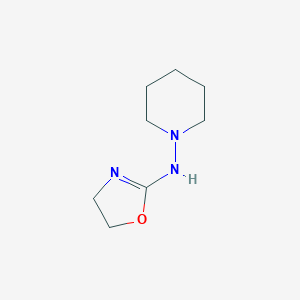![molecular formula C12H15Cl2NO B025433 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde CAS No. 19768-74-2](/img/structure/B25433.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCMA is a member of the class of compounds known as benzaldehydes, which are widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde in cancer cells is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the activation of caspases, the inhibition of anti-apoptotic proteins, and the disruption of mitochondrial function.
Biochemische Und Physiologische Effekte
In addition to its anticancer activity, 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has also been shown to exhibit a variety of other biochemical and physiological effects. For example, 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde for use in lab experiments is its relatively low cost and ease of synthesis. 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is also readily available from commercial suppliers, which makes it easy to obtain for use in research. However, one of the main limitations of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, including the development of new synthetic methods for producing the compound, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the elucidation of its mechanism of action in cancer cells. Additionally, further studies are needed to determine the safety and toxicity of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde, particularly in vivo.
Synthesemethoden
The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde can be achieved through a variety of methods, with one of the most common being the reaction of 3-amino-4-methylbenzaldehyde with bis(2-chloroethyl)amine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified through a series of steps.
Wissenschaftliche Forschungsanwendungen
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions and as a reagent for the synthesis of various organic compounds. One of the most promising applications of 3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde is in the field of cancer research, where it has been shown to exhibit potent anticancer activity against a variety of human cancer cell lines.
Eigenschaften
CAS-Nummer |
19768-74-2 |
|---|---|
Produktname |
3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde |
Molekularformel |
C12H15Cl2NO |
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]-4-methylbenzaldehyde |
InChI |
InChI=1S/C12H15Cl2NO/c1-10-2-3-11(9-16)8-12(10)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3 |
InChI-Schlüssel |
DEOICCGWRFAQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C=O)N(CCCl)CCCl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C=O)N(CCCl)CCCl |
Andere CAS-Nummern |
19768-74-2 |
Synonyme |
3-(Bis(2-chloroethyl)amino)-4-methylbenzaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




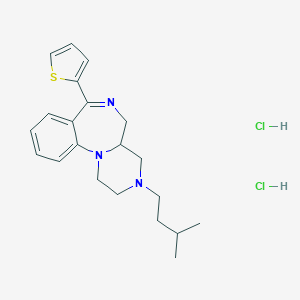


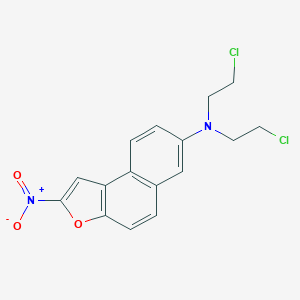
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
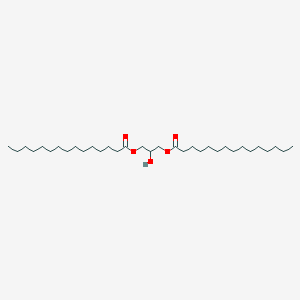

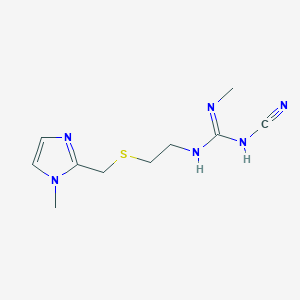
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
